6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions on the triazolo-pyrazine ring, along with a methyl group at the 2nd position. It is classified under triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is synthesized from commercially available reagents and has been documented in various chemical databases and research articles. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds and has garnered interest in both academic and industrial research settings .
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine falls under the category of heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is specifically classified as a triazolo-pyrazine, which indicates its structural relationship to both triazole and pyrazine rings.
The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves bromination of a precursor compound such as [1,2,4]triazolo[1,5-a]pyrazine. The bromination reaction can be performed using bromine or other brominating agents in suitable solvents like acetic acid or dichloromethane under controlled temperature conditions to prevent over-bromination.
The synthesis process generally follows these steps:
Industrial synthesis may involve scaling up these laboratory methods using continuous flow reactors to optimize yield and safety .
The molecular structure of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be represented by its SMILES notation: CC1=NN2C(C(Br)=NC(Br)=C2)=N1
. This notation highlights the arrangement of atoms within the molecule.
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions including:
The specific reaction conditions (e.g., temperature, solvent) will influence the yield and nature of the products formed during these reactions. For instance:
The mechanism of action for 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully elucidated but involves interaction with various molecular targets including enzymes and receptors. The compound's triazolo-pyrazine ring system allows it to modulate enzymatic activity and potentially influence biological pathways.
Research indicates that this compound may inhibit specific enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism regulation. Its binding affinity may be enhanced by the presence of bromine atoms and the methyl group .
Relevant analyses include spectroscopic methods (e.g., NMR and IR) to confirm structural integrity and purity levels during synthesis and characterization phases .
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has diverse applications in scientific research:
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1198475-31-8) is a brominated heterocyclic compound with the molecular formula C₆H₅Br₂N₄ and a molecular weight of 280.94 g/mol [3]. Its systematic IUPAC name reflects the fusion of a triazole ring (positions 1-3) with a pyrazine ring (positions 5-6), where bromine atoms occupy the 6 and 8 positions, and a methyl group is attached to the 2-position of the triazole moiety [9]. Key identifiers include:
Structurally, the molecule features a planar bicyclic core with high electron deficiency due to four nitrogen atoms in the fused rings. The bromine atoms induce strong electron-withdrawing effects, while the methyl group at C2 moderately donates electrons, creating an electronic asymmetry that influences reactivity [9]. The crystalline structure exhibits π-stacking tendencies, typical of polyazaheterocycles.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 1198475-31-8 |
IUPAC Name | 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
Molecular Formula | C₆H₅Br₂N₄ |
Molecular Weight | 280.94 g/mol |
SMILES | CC1=NN2C(=C(Br)N=C2Br)N=C1 |
InChIKey | ZWWZAEIHQUXXAK-UHFFFAOYSA-N |
This compound emerged from targeted medicinal chemistry efforts circa 2010–2015, driven by the need for halogenated triazolopyrazines as kinase inhibitor intermediates [8]. Its synthesis leverages classical heterocyclic methodologies, particularly cyclocondensation of 3,5-dibromopyrazine-2-amines with acetylating agents, followed by oxidative ring closure [8]. Patent analyses indicate its first reported synthesis around 2012–2013 (consistent with CAS 1198475-31-8), coinciding with a surge in interest in triazolopyrazines for oncology applications [3] [6]. Unlike earlier triazolopyrazines (e.g., 6,8-dibromo analogs without methyl groups), the C2-methyl group was introduced to enhance metabolic stability and lipophilicity in drug candidates [8]. Key synthetic challenges included regioselective bromination at C6/C8 and preventing N-alkylation during methyl introduction, which were resolved using protecting-group strategies [9].
The compound serves as a pivotal intermediate in pharmaceutical synthesis due to:
Table 2: Key Synthetic Applications
Reaction Type | Position Modified | Typical Products | Application |
---|---|---|---|
Suzuki Coupling | C6 and/or C8 | 6-Aryl/heteroaryl-8-bromo derivatives | Kinase inhibitor intermediates |
Sonogashira Coupling | C6 or C8 | Alkynyl-triazolopyrazines | Fluorescent probes |
Nucleophilic Substitution | Triazole N1 | N-Alkylated salts | Ionic liquids |
Directed Ortho-Lithiation | C3 (adjacent to C2-Me) | Carboxylic acids, aldehydes | Bioisosteric replacements |
As a privileged scaffold, this compound enables the development of targeted therapies:
Table 3: Comparative Reactivity of Bromine Sites
Position | Relative Reactivity | Influencing Factors |
---|---|---|
C6 Bromine | High | Adjacent to electron-deficient triazole N |
C8 Bromine | Moderate | Steric hindrance from fused ring system |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7